Isoproturon-d6
Overview
Description
Isoproturon-d6 is an isotopically labeled standard of the phenylurea herbicide isoproturon . It is used for the pre- or post-emergence control of weeds in fruits, cotton, and other crops . It may be used as an internal standard in the analysis of pesticides in fine airborne particulate matter, using liquid extraction under pressure and liquid chromatographic–tandem mass spectrometric method (HPLC-MS-MS) .
Molecular Structure Analysis
The molecular formula of Isoproturon-d6 is C12H12D6N2O . The structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
Isoproturon-d6 has a molecular weight of 212.32 g/mol . The physical and chemical properties such as appearance, odor, pH, melting point, boiling point, etc., are not explicitly mentioned in the search results .
Scientific Research Applications
Internal Standard for Pesticide Analysis
Isoproturon-d6: is used as an internal standard in the analysis of pesticides in fine airborne particulate matter. This application involves liquid extraction under pressure and liquid chromatographic–tandem mass spectrometric method (HPLC-MS-MS) .
Quantification in Soil Samples
It may also be used as an internal standard for the quantification of isoproturon in soil samples, using pressurized liquid extraction (PLE) followed by liquid chromatography coupled to mass chromatography (LC-MS) and electrospray ionization-tandem mass spectrometry (LC-ESI + -MS/MS) .
Mechanism of Action
Target of Action
Isoproturon-d6, a synthetic organophosphate compound, serves as a stable isotope of isoproturon . The primary target of Isoproturon-d6 is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Isoproturon-d6 acts as an inhibitor, targeting the enzyme acetylcholinesterase . By impeding this enzyme, Isoproturon-d6 impedes the breakdown of acetylcholine, leading to an accumulation of acetylcholine within the body . This accumulation can disrupt normal neural signaling, leading to various physiological effects .
Biochemical Pathways
The biochemical pathway of Isoproturon-d6 involves the inhibition of acetylcholinesterase, which disrupts the normal breakdown of acetylcholine . This disruption can affect various downstream biochemical pathways, particularly those involving neural signaling .
Pharmacokinetics
It is known that isoproturon-d6 is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days . This stability suggests that Isoproturon-d6 may have significant persistence in the body and the environment, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of Isoproturon-d6’s action primarily involve the disruption of normal neural signaling due to the accumulation of acetylcholine . This disruption can lead to various physiological effects, depending on the extent of acetylcholine accumulation and the specific neural pathways affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Isoproturon-d6. For instance, its stability over a wide range of pH suggests that it may be more active and persistent in certain pH conditions . Additionally, its use as a herbicide suggests that it may interact with various environmental factors, such as soil composition and microbial communities, which can influence its degradation and overall environmental impact .
Safety and Hazards
Isoproturon-d6 is classified as Carcinogenicity (Category 2), Specific target organ toxicity - repeated exposure (Category 2), Short-term (acute) aquatic hazard (Category 1), and Long-term (chronic) aquatic hazard (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583575 | |
Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
217487-17-7 | |
Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 217487-17-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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